molecular formula C28H42N2O3Si B12989243 tert-Butyl 4-(aminomethyl)-2-(((tert-butyldiphenylsilyl)oxy)methyl)piperidine-1-carboxylate

tert-Butyl 4-(aminomethyl)-2-(((tert-butyldiphenylsilyl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B12989243
M. Wt: 482.7 g/mol
InChI Key: JPABGQWTUJHPME-UHFFFAOYSA-N
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Description

tert-Butyl 4-(aminomethyl)-2-(((tert-butyldiphenylsilyl)oxy)methyl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with various functional groups The tert-butyl group and the tert-butyldiphenylsilyl group provide steric hindrance, which can influence the compound’s reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(aminomethyl)-2-(((tert-butyldiphenylsilyl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloride in the presence of a base such as sodium hydride.

    Attachment of the tert-Butyldiphenylsilyl Group: This step involves the reaction of the piperidine derivative with tert-butyldiphenylsilyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems, which have been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding oxides.

    Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol.

    Substitution: The tert-butyldiphenylsilyl group can be substituted with other silyl groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like tetrabutylammonium fluoride for silyl group substitution.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new silyl derivatives or functionalized piperidine compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound can be used to study the effects of steric hindrance on biological activity. Its derivatives may serve as potential inhibitors or activators of specific enzymes.

Medicine

In medicinal chemistry, tert-Butyl 4-(aminomethyl)-2-(((tert-butyldiphenylsilyl)oxy)methyl)piperidine-1-carboxylate and its derivatives are explored for their potential therapeutic properties. They may act as intermediates in the synthesis of drugs targeting neurological or cardiovascular conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(aminomethyl)-2-(((tert-butyldiphenylsilyl)oxy)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The steric hindrance provided by the tert-butyl and tert-butyldiphenylsilyl groups can influence the binding affinity and specificity of the compound. The aminomethyl group may participate in hydrogen bonding or electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate: Lacks the tert-butyldiphenylsilyl group, making it less sterically hindered.

    tert-Butyl 4-(hydroxymethyl)-2-(((tert-butyldiphenylsilyl)oxy)methyl)piperidine-1-carboxylate: Contains a hydroxymethyl group instead of an aminomethyl group, altering its reactivity.

Uniqueness

The presence of both the tert-butyl and tert-butyldiphenylsilyl groups in tert-Butyl 4-(aminomethyl)-2-(((tert-butyldiphenylsilyl)oxy)methyl)piperidine-1-carboxylate provides significant steric hindrance, making it unique compared to similar compounds. This steric hindrance can influence the compound’s reactivity, stability, and biological activity, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C28H42N2O3Si

Molecular Weight

482.7 g/mol

IUPAC Name

tert-butyl 4-(aminomethyl)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidine-1-carboxylate

InChI

InChI=1S/C28H42N2O3Si/c1-27(2,3)33-26(31)30-18-17-22(20-29)19-23(30)21-32-34(28(4,5)6,24-13-9-7-10-14-24)25-15-11-8-12-16-25/h7-16,22-23H,17-21,29H2,1-6H3

InChI Key

JPABGQWTUJHPME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)CN

Origin of Product

United States

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